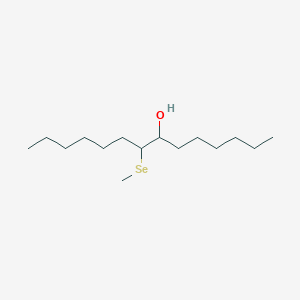![molecular formula C16H26N4 B14596060 5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61098-29-1](/img/structure/B14596060.png)
5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is a chemical compound belonging to the pyrazolo[1,5-A]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-A]pyrimidine core .
Industrial Production Methods
the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic or electrophilic reagents like halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-A]pyrimidines .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Medicine: It is being investigated for its anticancer potential and enzymatic inhibitory activity.
Industry: It is used in the development of organic light-emitting devices and other optical materials.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K) . The compound’s photophysical properties also make it useful for studying intracellular processes and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one: Another heat-resistant compound with high thermal stability.
5-Aminoazolo[1,5-A]pyrimidines: These compounds have been studied for their antiviral, antibacterial, and antitumor activities.
Uniqueness
Its ability to undergo versatile chemical reactions and its potential as a fluorescent probe make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
61098-29-1 |
|---|---|
Molekularformel |
C16H26N4 |
Molekulargewicht |
274.40 g/mol |
IUPAC-Name |
5,6-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H26N4/c1-4-5-6-7-8-9-11-17-16-13(2)14(3)19-15-10-12-18-20(15)16/h10,12,17H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
BFBQUYYLGWWCRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=C(C(=NC2=CC=NN21)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


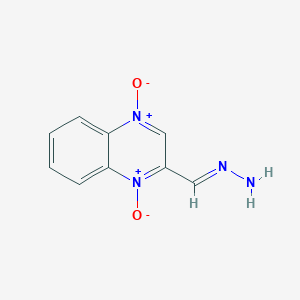


![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
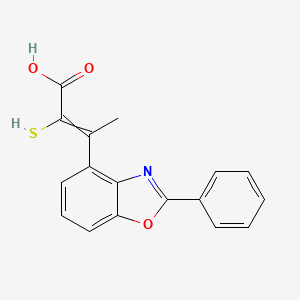
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
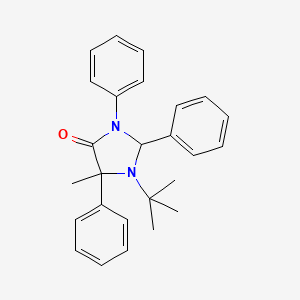
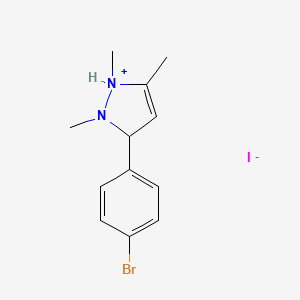
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
